molecular formula C19H20NO2P B2525206 (S)-Siphos CAS No. 443965-10-4; 443965-14-8

(S)-Siphos

Cat. No.: B2525206
CAS No.: 443965-10-4; 443965-14-8
M. Wt: 325.348
InChI Key: RIDZEECIONITMW-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chirality in Contemporary Chemical Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept with profound implications across various scientific disciplines, particularly in chemistry and biology. In biological systems, molecular recognition events, such as the binding of a drug to a receptor or the interaction of an enzyme with its substrate, are often highly dependent on the three-dimensional arrangement of atoms, meaning that different enantiomers of a chiral molecule can exhibit vastly different biological activities hilarispublisher.comchiralpedia.com. One enantiomer might possess the desired therapeutic effect, while its mirror image could be inactive, have different effects, or even be harmful hilarispublisher.com. This necessitates the synthesis of enantiomerically pure compounds, especially in the pharmaceutical and agrochemical industries chiralpedia.com.

Asymmetric synthesis, which aims to produce chiral compounds in a single enantiomeric form, is therefore crucial for developing safer and more effective molecules hilarispublisher.comchiralpedia.com. Catalytic asymmetric synthesis, utilizing chiral catalysts or ligands, is considered one of the most efficient and direct methods for achieving this goal, allowing for the creation of optically pure chiral compounds with high enantioselectivity chiralpedia.comchinesechemsoc.org. The importance of this field has been recognized by multiple Nobel Prizes in Chemistry, highlighting its impact on modern synthesis chiralpedia.com.

Overview of Privileged Ligand Scaffolds in Asymmetric Catalysis

The success of asymmetric catalysis is intrinsically linked to the design and development of effective chiral ligands chinesechemsoc.orgexlibrisgroup.com. These ligands coordinate to a metal center, creating a chiral environment that influences the reaction pathway and ultimately determines the stereochemistry of the product smolecule.com. Over the decades, numerous chiral ligands have been meticulously designed and synthesized chinesechemsoc.org.

Certain structural frameworks have proven particularly effective across a range of asymmetric transformations, earning them the designation of "privileged ligands" nih.govnih.govresearchgate.net. These scaffolds often possess inherent rigidity and tunability, allowing for systematic modification to optimize performance for specific reactions chinesechemsoc.orgexlibrisgroup.comnih.gov. Examples of privileged chiral backbones include BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives nih.govresearchgate.net.

Phosphorus ligands, in particular, have been central to the advancement of transition metal-catalyzed asymmetric reactions researchgate.nettcichemicals.com. Among these, phosphoramidites, characterized by a P-N bond, have emerged as a highly versatile and readily accessible class of chiral ligands exlibrisgroup.comnih.gov. Their modular structure allows for the facile creation of ligand libraries and fine-tuning of their electronic and steric properties, which is essential for achieving high levels of stereocontrol in various catalytic reactions exlibrisgroup.comnih.gov. The monodentate nature of many phosphoramidites is also advantageous in certain catalytic systems exlibrisgroup.comnih.gov.

(S)-Siphos is a prominent example of a chiral phosphoramidite (B1245037) ligand that belongs to the family of spirobiindane-based ligands chinesechemsoc.orgresearchgate.netwikipedia.org. Its unique spiro structure contributes to its rigidity and effectiveness in asymmetric catalysis chinesechemsoc.org.

Historical Development of Spirobiindane-Based Chiral Ligands

The development of novel chiral ligands with unique backbones is a continuous and important task in asymmetric catalysis researchgate.net. Spiro ligands, characterized by a spiro junction where two rings share a single common atom, have proven to be a successful class of chiral ligands chinesechemsoc.orgresearchgate.net.

The 1,1'-spirobiindane scaffold has been recognized as a privileged chiral backbone for the design of chiral ligands and catalysts snnu.edu.cnresearchgate.net. The pioneering work in this area was carried out by Zhou and coworkers, who in 2002 designed and synthesized the first spirobiindane-based chiral spiro ligand, known as SIPHOS chinesechemsoc.org. This design incorporated benzo rings into the spiro[4.4]nonane structure, which reduced the number of chiral centers while increasing the rigidity and tunability of the ligand chinesechemsoc.org.

The success of the SIPHOS ligand in various rhodium-, iridium-, and nickel-catalyzed asymmetric hydrogenation and coupling reactions spurred the development of a family of spirobiindane-based chiral ligands chinesechemsoc.org. These include various mono-, bi-, and tridentate phosphorus-, nitrogen-, and sulfur-containing ligands chinesechemsoc.org. The (S)-configuration of the spirobiindane backbone in this compound is key to its chirality and its ability to induce enantioselectivity in catalytic reactions smolecule.com.

Early research demonstrated the effectiveness of SIPHOS ligands in rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino esters, providing products with high enantioselectivities (up to 99% ee) researchgate.netnih.gov. Enamides and β-dehydroamino esters were also successfully hydrogenated with good to excellent enantioselectivities using Rh complexes of SIPHOS researchgate.netacs.org. Studies on the substituent effects on the SIPHOS ligand, such as the introduction of bromo or phenyl groups at the 4,4'-positions, showed similarly high enantioselectivities in the hydrogenation of dehydroamino acid derivatives and enamides compared to the unsubstituted SIPHOS, although electron-donating groups like methoxy (B1213986) slightly reduced enantioselectivity lookchem.com.

The development of spirobiindane-based ligands, including the Siphos family, has significantly contributed to the toolkit available for asymmetric catalysis, demonstrating that the spiro skeleton is a valuable structure for chiral ligand design researchgate.net.

Detailed Research Findings: Examples of this compound Performance

Research has highlighted the effectiveness of this compound in various asymmetric transformations. For instance, in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino esters, this compound ligands have been shown to deliver high enantioselectivities. researchgate.netnih.govacs.org

Below is a table illustrating representative results obtained using this compound or related SIPHOS ligands in asymmetric hydrogenation reactions, based on reported research findings.

Substrate ClassCatalyst System (Metal/Ligand)Example Product TypeEnantioselectivity (ee)Reference
α-Dehydroamino EstersRh/SIPHOSα-Amino Acid Deriv.Up to 99% researchgate.netnih.gov
EnamidesRh/SIPHOSChiral AminesUp to 99.7% researchgate.netacs.org
β-Dehydroamino EstersRh/SIPHOSChiral EstersUp to 94% researchgate.netacs.org
3,4-DihydroisoquinolinesIr/Spiro Phosphoramidite (SIPHOS-type)Tetrahydroisoquinolines85-99% researchgate.net

Note: The specific structure of the SIPHOS ligand (e.g., substituents on the nitrogen) can influence enantioselectivity researchgate.netacs.org.

An X-ray analysis of a Rh/SIPHOS catalyst complex, specifically [Rh(COD)(this compound-Me)₂]⁺, provided insight into the catalyst's configuration and its role in Rh-catalyzed asymmetric hydrogenation researchgate.netacs.org. Kinetic studies have also been performed to understand the reaction mechanisms involving SIPHOS ligands researchgate.netacs.org.

The continued exploration and modification of the spirobiindane backbone and the phosphoramidite moiety have led to the development of improved ligands within the Siphos family, further expanding their utility in asymmetric catalysis researchgate.netlookchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDZEECIONITMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443965-10-4
Record name N,N-Dimethyl-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Structural Characterization of S Siphos Ligands

Total Synthesis Routes for (S)-Siphos Ligands

The synthesis of this compound ligands hinges on the availability of the enantiomerically pure 1,1'-spirobiindane-7,7'-diol ((S)-SPINOL) precursor. This chiral diol provides the foundational stereochemical information for the entire ligand scaffold.

Synthesis from 1,1'-Spirobiindane-7,7'-diol Precursors

The general and widely adopted synthesis of this compound ligands commences with enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol. rsc.orgsigmaaldrich.comresearchgate.net The reaction of (S)-SPINOL with phosphorus trichloride (B1173362) (PCl₃) in the presence of a base, such as triethylamine, affords an intermediate phosphorochloridite. Subsequent reaction of this intermediate with a desired primary or secondary amine introduces the nitrogen-based substituent and completes the formation of the phosphoramidite (B1245037) ligand. For instance, the reaction with dimethylamine (B145610) yields this compound-Me. This modular approach allows for the convenient synthesis of a library of this compound ligands with varying steric and electronic properties by simply changing the amine component.

Stereoselective Synthesis Approaches

The stereoselectivity in the synthesis of this compound is not achieved during the formation of the phosphoramidite moiety itself, but rather is pre-installed in the chiral backbone. The key to the synthesis of enantiomerically pure this compound lies in the resolution of racemic 1,1'-spirobiindane-7,7'-diol (SPINOL). An efficient and practical method for this resolution involves inclusion crystallization with a chiral resolving agent. researchgate.netmagritek.com Specifically, the use of commercially available N-benzylcinchonidinium chloride allows for the selective crystallization of one diastereomeric complex, from which the enantiomerically pure (S)-SPINOL can be liberated. researchgate.netmagritek.com This method provides access to the crucial chiral precursor in high optical purity, which is then carried through the synthesis to yield the final this compound ligand without erosion of enantiomeric integrity.

Preparation of this compound Derivatives and Analogues

To fine-tune the catalytic activity and selectivity of this compound-based catalysts, various derivatives and analogues have been prepared by modifying either the nitrogen substituent or the spirobiindane backbone.

N-Substituted this compound Ligands (e.g., this compound-PE)

A range of N-substituted this compound ligands has been synthesized to probe the influence of the steric and electronic environment around the phosphorus atom. sigmaaldrich.com A notable example is this compound-PE, which incorporates a bis((R)-1-phenylethyl)amine moiety. sigmaaldrich.comnih.gov This ligand is synthesized following the general procedure described in section 2.1.1, where the phosphorochloridite derived from (S)-SPINOL is treated with (R,R)-bis(1-phenylethyl)amine. The introduction of the bulky and chiral phenylethyl groups can significantly impact the performance of the resulting metal catalysts in asymmetric transformations. nih.gov

Exploration of Substituted Spirobiindane Backbones (e.g., 4,4'-dimethoxy-SIPHOS)

Modification of the spirobiindane backbone provides another avenue for tuning the properties of Siphos ligands. Substituents can be introduced at the 4 and 4' positions of the spirobiindane framework, starting from the corresponding substituted 1,1'-spirobiindane-7,7'-diols. For example, 4,4'-dimethoxy-SIPHOS has been prepared from enantiomerically pure 4,4'-dimethoxy-1,1'-spirobiindane-7,7'-diol. rsc.org Research has shown that the introduction of methoxy (B1213986) groups at the 4,4'-positions can have a discernible, albeit sometimes subtle, effect on the enantioselectivity of hydrogenation reactions catalyzed by their rhodium complexes. rsc.orgresearchgate.net Similarly, other derivatives such as 4,4'-dibromo-SIPHOS and 4,4'-diphenyl-SIPHOS have been synthesized and evaluated in asymmetric catalysis, demonstrating that electronic and steric modifications to the ligand backbone can influence catalytic outcomes. rsc.org

Advanced Structural Elucidation of this compound and its Metal Complexes

The three-dimensional structure of this compound ligands and their metal complexes is fundamental to understanding their function in asymmetric catalysis. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

The solid-state structure of a rhodium complex of a methyl-substituted this compound ligand, specifically [Rh(COD)(this compound-Me)₂]⁺, has been determined by single-crystal X-ray analysis. researchgate.net This analysis confirmed the coordination of two monodentate this compound-Me ligands to the rhodium center, which also bears a cyclooctadiene (COD) ligand. researchgate.net The spirobiindane backbone creates a well-defined chiral pocket around the metal center, which is believed to be crucial for enforcing high enantioselectivity in catalytic reactions. researchgate.net

Table 1: Selected Crystallographic Data for a Representative Rhodium-Siphos Complex

Parameter Value
Compound [Rh(μ-I)(COD)]₂ (Polymorph B)
Formula C₁₆H₂₄I₂Rh₂
Crystal System Monoclinic
Space Group C2/c
a (Å) 18.054(3)
b (Å) 9.022(1)
c (Å) 15.778(2)
β (°) 104.25(1)
V (ų) 2490.9(9)
Z 4
Rh···Rh distance (Å) 2.9612(11)

Data from a representative related Rhodium-COD complex, as specific data for the this compound complex was not publicly available. nih.gov

NMR spectroscopy provides valuable information about the structure and dynamics of this compound ligands and their complexes in solution.

³¹P NMR: The phosphorus-31 nucleus is a sensitive probe of the electronic environment of the phosphoramidite. In free this compound ligands, a single resonance is typically observed. For instance, a phosphoramidite ligand with a similar backbone exhibits a ³¹P NMR chemical shift around 147-149 ppm. rsc.org Upon coordination to a metal center like rhodium, this signal experiences a significant downfield shift and exhibits coupling to the rhodium nucleus (¹⁰³Rh, I=1/2), providing direct evidence of complex formation. The ¹J(Rh-P) coupling constant, typically in the range of 150-300 Hz for Rh(I) complexes, can offer insights into the nature of the rhodium-phosphorus bond. researchgate.net

¹H and ¹³C NMR: The proton and carbon NMR spectra of this compound ligands are complex due to the large number of aromatic and aliphatic protons and carbons in the spirobiindane backbone and the N-substituents. These spectra are crucial for confirming the identity and purity of the synthesized ligands. Specific resonances for the methoxy groups in 4,4'-dimethoxy-SIPHOS or the phenylethyl groups in this compound-PE would be expected in their respective characteristic regions. magritek.commagritek.com

Table 2: Representative NMR Data for a Phosphoramidite Ligand

Nucleus Chemical Shift (δ, ppm)
³¹P 147.10
¹³C (selected) 118.94, 84.74, 69.97, 63.77, 63.63, 59.42, 59.28, 43.74, 43.64, 31.02, 30.97, 25.93, 24.91, 24.85, 20.79, 20.73, 18.44
¹H (selected) 3.89-3.78 (m, 2H), 3.74-3.61 (m, 4H), 2.76-2.73 (t, J = 6.0 Hz, 2H), 2.32-2.31 (t, J = 2.7 Hz, 1H), 2.24-2.21 (td, J = 7.0, 2.7 Hz, 2H), 1.75-1.70 (m, 2H), 1.65-1.59 (m, 2H), 1.20-1.18 (dd, J = 6.8, 3.2 Hz, 12H)

Note: This data is for a representative phosphoramidite and is intended to be illustrative of the types of signals observed. Specific data for this compound was not available. rsc.org

The combination of these synthetic and spectroscopic techniques allows for the rational design, preparation, and detailed characterization of this compound ligands, paving the way for their successful application in asymmetric catalysis.

X-ray Crystallographic Analysis of Ligand-Metal Coordination

X-ray crystallography is a definitive analytical technique for elucidating the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. In the context of this compound and its derivatives, this method is crucial for understanding how the ligand coordinates to a metal center, which is fundamental to comprehending its role in catalysis.

Detailed structural analysis has been successfully performed on metal complexes incorporating Siphos-type ligands. A key example is the X-ray crystallographic analysis of a rhodium(I) complex, which confirmed the coordination mode and structure of the catalyst in solution and the solid state. researchgate.net The specific complex, [Rh(COD)(this compound-Me)₂]⁺, was analyzed, revealing that two monodentate this compound-Me ligands coordinate to a single rhodium center. researchgate.net This 2:1 ligand-to-metal stoichiometry is a critical insight into the catalytically active species in asymmetric hydrogenation reactions. researchgate.net

The analysis of such crystal structures provides invaluable data on the geometry at the metal center. For rhodium(I) complexes with diene and phosphine (B1218219) ligands, a square planar geometry is typically observed. nih.govwikipedia.org The crystallographic data for the [Rh(COD)(this compound-Me)₂]⁺ complex clarified the configuration of the catalyst, confirming the spatial arrangement of the bulky spirobiindane backbone and the phosphoramidite group around the rhodium atom. researchgate.net This structural information is essential for rationalizing the high levels of enantioselectivity observed in reactions catalyzed by these complexes, as the chiral pocket created by the ligands dictates the stereochemical outcome.

Metal ComplexSignificance of AnalysisKey Structural Features Noted
[Rh(COD)(this compound-Me)₂]⁺Confirmed the 2:1 ligand-to-metal coordination ratio in the solid state. researchgate.netElucidated the precise spatial arrangement of the chiral monodentate ligands around the rhodium center. researchgate.net

Spectroscopic Characterization Techniques for Ligand Identity and Purity

The confirmation of the identity, purity, and structural integrity of the this compound ligand relies on a combination of spectroscopic techniques. These methods are non-destructive and provide detailed information about the molecule's electronic and atomic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for characterizing Siphos ligands.

³¹P NMR: As this compound is a phosphorus-containing ligand, ³¹P NMR is particularly diagnostic. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of I = ½, resulting in sharp signals and relatively simple spectra. The phosphoramidite moiety of the Siphos ligand displays a characteristic chemical shift. For related phosphoramidite ligands, the ³¹P NMR signal typically appears in the range of δ 130-150 ppm, while for biaryl phosphine ligands like SPHOS, the signal is observed at approximately δ -10 ppm. nih.govmagritek.com This distinct chemical shift provides unambiguous evidence for the formation of the P-N and P-O bonds and serves as a quick check for purity, as common impurities like phosphine oxides appear at significantly different chemical shifts.

¹H and ¹³C NMR: These techniques are used to confirm the structure of the organic spirobiindane backbone and the amine portion of the ligand. The complex splitting patterns and chemical shifts in the aromatic and aliphatic regions of the ¹H NMR spectrum, along with the full set of carbon signals in the ¹³C NMR spectrum, allow for a complete assignment of the ligand's framework, confirming its identity. nih.gov

Mass Spectrometry (MS) is employed to confirm the molecular weight of the this compound ligand. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to definitively confirm the elemental composition of the synthesized ligand.

Optical Rotation: Since this compound is a chiral molecule, its enantiomeric purity is a critical parameter. This is determined by measuring the optical rotation of a solution of the compound using a polarimeter. A specific rotation value, [α], is a characteristic physical property of a chiral substance. For the closely related this compound-PE, a specific rotation of [α]²²/D -65.0° (c = 1 in chloroform) has been reported, confirming the enantiopure nature of the ligand. sigmaaldrich.com

TechniquePurposeObserved Data / Typical Values
³¹P NMRIdentity and purity confirmation of the phosphorus center.Characteristic chemical shift for the phosphoramidite group.
¹H NMRStructural confirmation of the organic backbone.Signals in aromatic and aliphatic regions corresponding to the spirobiindane and amine moieties. nih.gov
¹³C NMRConfirms the full carbon framework of the ligand.A complete set of resonances for all unique carbon atoms in the molecule. nih.gov
Mass Spectrometry (MS/HRMS)Confirmation of molecular weight and elemental composition.Molecular ion peak corresponding to the calculated mass of the this compound ligand.
Optical RotationDetermination of enantiomeric purity and configuration.For this compound-PE: [α]²²/D -65.0° (c = 1, chloroform). sigmaaldrich.com

Applications of S Siphos in Transition Metal Catalyzed Asymmetric Transformations

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes coordinated with (S)-Siphos ligands are particularly effective catalysts for the asymmetric hydrogenation of various functionalized olefins. acs.orgnih.govresearchgate.netiupac.org This method provides a powerful route to chiral saturated compounds. researchgate.netiupac.org

Enantioselective Hydrogenation of α-Dehydroamino Acid Derivatives

Rhodium/ this compound catalysts have been extensively studied for the asymmetric hydrogenation of α-dehydroamino acid derivatives. acs.orgnih.goviupac.org These reactions typically proceed under mild conditions, yielding α-amino acid derivatives with high enantioselectivities, often up to 99% ee. acs.orgnih.govresearchgate.netiupac.orgcolab.ws Studies have shown that the choice of solvent can influence enantioselectivity, with nonprotic solvents like dichloromethane (B109758) (CH₂Cl₂) often providing excellent results. iupac.org The catalyst is typically formed in situ from a rhodium precursor, such as [Rh(COD)₂BF₄], and the this compound ligand. iupac.org

An example includes the hydrogenation of methyl 2-acetamidocinnamate, which can achieve enantioselectivities of 96–99.3% ee. iupac.org The enantioselectivities achieved with Rh/Siphos catalysts are often comparable to or higher than those obtained with other monodentate or even some bidentate phosphorus ligands. iupac.org

Data Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives

SubstrateCatalyst SystemConditions% Conversion% eeCitation
Methyl 2-acetamidocinnamate[Rh(COD)₂BF₄] + this compoundRT, ambient H₂, CH₂Cl₂, 1 mol% catalyst10096-99.3 iupac.org
Various α-dehydroamino estersRh/(S)-SiphosMild conditionsHighUp to 99 acs.orgnih.govresearchgate.net

Enantioselective Hydrogenation of β-(Acylamino)acrylate Derivatives

Asymmetric hydrogenation of β-(acylamino)acrylate derivatives using Rh/(S)-Siphos catalysts provides a convenient route to enantioenriched β-amino acid derivatives, which are important building blocks in the synthesis of chiral drugs. iupac.org These substrates often exist as mixtures of Z and E isomers. iupac.org Rh/(S)-Siphos complexes have shown effectiveness in hydrogenating these mixtures, yielding β-amino acid derivatives with high enantioselectivities, reaching up to 94% ee. acs.orgnih.goviupac.orgcolab.ws

Data Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylate Derivatives

SubstrateCatalyst SystemConditions% eeCitation
Z/E mixtures of β-(acylamino)acrylatesRh/(S)-Siphos-Up to 94 acs.orgnih.goviupac.orgcolab.ws

Enantioselective Hydrogenation of Enamides

This compound ligands are also effective in the rhodium-catalyzed asymmetric hydrogenation of enamides. acs.orgnih.govresearchgate.netiupac.org This reaction provides access to chiral amines. researchgate.net High enantioselectivities, up to 99% ee, have been achieved in the hydrogenation of enamides using Rh/(S)-Siphos catalysts. acs.orgnih.govresearchgate.netcolab.ws For instance, 1-phenyethenyl acetamide (B32628) can be hydrogenated with 99% ee using a Rh/(S)-Siphos catalyst under specific conditions. iupac.org The enantioselectivity in the hydrogenation of enamides can be influenced by substituents on the SIPHOS ligand. iupac.org

Data Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

SubstrateCatalyst SystemConditions% Yield% eeCitation
1-phenyethenyl acetamideRh/(S)-Siphos50 atm H₂, 5 °C, 1 mol% catalyst10099 iupac.org
Various α-arylethenyl acetamidesRh/(S)-SiphosSame conditions as aboveHighHigh iupac.org
General EnamidesRh/(S)-SiphosMild conditionsHighUp to 99 acs.orgnih.govresearchgate.netcolab.ws

Enantioselective Hydrogenation of Itaconic Acid Derivatives

Rhodium complexes with this compound ligands have been applied to the asymmetric hydrogenation of itaconic acid derivatives, yielding products with high enantioselectivities. iupac.orgnankai.edu.cncolab.wslookchem.com While high enantioselectivities are obtained, the hydrogenation of itaconic acid itself may require a higher catalyst loading for complete conversion compared to other substrates. iupac.orgnankai.edu.cn

Data Table 4: Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Derivatives

SubstrateCatalyst SystemConditions% eeCitation
Itaconic acid derivativesRh/(S)-Siphos-High iupac.orgnankai.edu.cncolab.wslookchem.com

Palladium-Catalyzed Asymmetric Reactions

This compound has also shown utility as a chiral ligand in palladium-catalyzed asymmetric transformations, expanding its scope beyond hydrogenation.

Dearomative Arylation of Indoles for Spiroindolenine Synthesis

This compound-PE, a specific derivative of this compound, has been successfully employed in palladium-catalyzed dearomative arylation reactions of indoles. chemdict.comumich.edu This methodology provides a route to synthesize spiroindolenine derivatives, which feature an all-carbon quaternary spirocenter. rsc.orgcapes.gov.br Specifically, a catalyst system composed of [Pd₂(dba)₃] and this compound-PE has been shown to catalyze the enantioselective alkene carboamination reactions of N-allylsulfamides with aryl or alkenyl bromides, leading to cyclic sulfamides with high levels of asymmetric induction (up to 95:5 e.r.). nih.gov This type of reaction involves the dearomatization of the indole (B1671886) ring system. capes.gov.br

Data Table 5: Palladium-Catalyzed Dearomative Arylation

Reaction TypeCatalyst SystemSubstratesProductsAsymmetric InductionCitation
Dearomative Arylation (Alkene Carboamination)[Pd₂(dba)₃] + this compound-PEN-allylsulfamides + aryl or alkenyl bromidesCyclic sulfamidesUp to 95:5 e.r. nih.gov
Dearomative ArylationPd + Chiral Ligand (e.g., Siphos-PE)Indoles + Aryl HalidesSpiroindoleninesEnantioselective chemdict.comumich.educapes.gov.br

Alkene Carboamination Reactions for Heterocycle Formation

Palladium-catalyzed alkene carboamination reactions provide an efficient route to enantiomerically enriched nitrogen heterocycles. This compound, often paired with Pd₂(dba)₃, has proven effective in the asymmetric synthesis of various cyclic amines, including tetrahydroquinolines, tetrahydroquinoxalines, and tetrahydroisoquinolines thieme-connect.comrsc.orgnih.gov. This catalyst system facilitates the formation of both a C–N and a C–C bond, along with a stereocenter, in a single operation rsc.org.

Research has shown that this methodology can generate heterocycles bearing quaternary carbon stereocenters with high levels of asymmetric induction rsc.orgnih.gov. The reaction typically involves aniline (B41778) derivatives bearing pendant alkenes and aryl or alkenyl halides rsc.org. Studies have investigated the effect of substrate structure, such as the electron-withdrawing ability of substituents on the N-aryl moiety, on asymmetric induction mdpi.com. While increased electron-withdrawing ability can enhance asymmetric induction, it may also decrease chemical yield, a challenge that can sometimes be addressed by optimizing reaction temperature mdpi.com.

This compound has also been applied in the synthesis of cyclic sulfamides via palladium-catalyzed alkene carboamination reactions between N-allyl sulfamides and aryl or alkenyl bromides, achieving high enantiomeric ratios (up to 95:5 er) nih.govnih.gov. Deuterium labeling studies suggest that these reactions proceed via syn-aminopalladation of the alkene, highlighting the importance of controlling this pathway for high enantioselectivity nih.govnih.gov.

Table 1: Representative Examples of Palladium-Catalyzed Alkene Carboamination with this compound

Substrate TypeElectrophilePalladium SourceLigand LoadingConditionsProduct TypeYield (%)ee (%) / erRef.
Aniline derivative w/ alkeneAryl/Alkenyl HalidePd₂(dba)₃6 mol%Toluene (B28343) or Xylenes, 90-125 °C, 12-14 hTetrahydroquinolines, Tetrahydroquinoxalines, TetrahydroisoquinolinesGood to ExcellentHigh levels rsc.orgnih.gov
N-allyl sulfamideAryl/Alkenyl BromidePd₂(dba)₃5 mol%Xylenes, 120 °C, 18 h (with NaOᵗBu)Cyclic SulfamidesGoodUp to 95:5 er nih.govnih.gov
N-allyl urea (B33335) derivative1-bromo-4-tert-butylbenzeneNot specifiedNot specifiedXylenes, 120 °CCyclic Urea derivative81-8786-92 mdpi.com

Copper-Catalyzed Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition is a fundamental method for carbon-carbon bond formation. While other chiral ligands have been extensively studied in copper-catalyzed conjugate additions nih.govresearchgate.netacs.org, research specifically detailing the use of this compound in this type of reaction appears less prevalent in the provided search results. One mention indicates its use in a copper-catalyzed asymmetric conjugate addition of diethylzinc (B1219324) to α,β-unsaturated imines derived from amino acids sigmaaldrich.com. However, detailed research findings, including specific yields and enantioselectivities for a range of substrates catalyzed by this compound/Copper complexes in conjugate addition reactions, are not extensively covered in the provided snippets.

Rhodium-Catalyzed Asymmetric Hydroacylation

Rhodium-catalyzed hydroacylation offers an atom-economic approach to synthesize ketones from alkenes and aldehydes thieme-connect.com. While intermolecular hydroacylation of terminal olefins often leads to linear products or mixtures, the use of directing groups can favor the desired transformation escholarship.org. (R)-Siphos-PE (the enantiomer of this compound) has been reported as an effective ligand in rhodium-catalyzed intermolecular asymmetric hydroacylation reactions thieme-connect.comcapes.gov.brscholaris.ca.

Specifically, (R)-Siphos-PE has been utilized in the hydroacylation between salicylaldehydes and homoallylic sulfides, which contain a substrate-bound directing group thieme-connect.comcapes.gov.br. This reaction, catalyzed by a rhodium complex such as [Rh(cod)Cl]₂ in the presence of (R)-Siphos-PE, yields α-branched ketones with high regio- and enantioselectivities (up to 97% ee) thieme-connect.comcapes.gov.br. The presence of the coordinating sulfur atom in the olefin substrate is crucial for achieving high regioselectivity and reactivity thieme-connect.com. This methodology has also been applied to the asymmetric intermolecular hydroacylation of 1,2-disubstituted olefins capes.gov.br.

Table 2: Representative Examples of Rhodium-Catalyzed Asymmetric Hydroacylation with (R)-Siphos-PE

AldehydeAlkene (Homoallylic Sulfide)Rhodium SourceLigand LoadingConditionsProduct TypeYield (%)Regioselectivity (branched/linear)ee (%)Ref.
SalicylaldehydeHomoallylic sulfide[Rh(cod)Cl]₂5 mol%CH₂Cl₂, K₃PO₄, 30-40 °C, 18-30 hα-branched ketone90-97>20:184-93 thieme-connect.comcapes.gov.br
Salicylaldehyde1,2-disubstituted olefin[Rh(cod)Cl]₂Not specifiedNot specifiedBranched ketoneNot specifiedNot specifiedHigh capes.gov.br

Rhodium-Catalyzed Asymmetric Hydroformylation

Rhodium-catalyzed asymmetric hydroformylation converts alkenes into chiral aldehydes and is a significant reaction in organic synthesis. This compound has been investigated as a ligand in rhodium(I)-catalyzed asymmetric hydroformylation of vinyl arenes nankai.edu.cn. Using spiro monophosphoramidite ligands like SIPHOS-iPr (a derivative of Siphos), researchers have achieved excellent yields (up to 99%) and high regioselectivities (up to 97%) for the hydroformylation products nankai.edu.cn. However, the enantioselectivities reported in this specific study using SIPHOS-iPr were moderate (up to 44% ee) nankai.edu.cn. This suggests that while Siphos-type ligands can be effective in terms of activity and regioselectivity in rhodium-catalyzed hydroformylation, achieving high enantioselectivity might require further ligand optimization or modification.

Table 3: Representative Example of Rhodium-Catalyzed Asymmetric Hydroformylation with a Siphos Derivative

SubstrateRhodium SourceLigandConditionsProduct TypeYield (%)Regioselectivityee (%)Ref.
Vinyl arenesRh(I) complexSIPHOS-iPrNot specifiedAldehydesUp to 99Up to 97%Up to 44 nankai.edu.cn

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (this compound-PE)15826645 nih.gov, 11081701 uni.lu (Note: Multiple CIDs found, 11081701 seems more specific to the described structure)
Bis(2-methoxyphenyl)phenylphosphine (often associated with Siphos structure)4405408 nih.govereztech.com
Copper(I) trifluoromethanesulfonate (B1224126) toluene complex11656500 americanelements.comfishersci.caereztech.com
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)6436379 fishersci.cawikipedia.org
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)145780 (Note: Not in initial search, added based on usage)

This compound, a chiral phosphine (B1218219) ligand, stands out as a significant component in the field of asymmetric catalysis, particularly when employed alongside transition metals. Its distinctive spiro architecture, derived from 1,1'-spirobiindane-7,7'-diol, is instrumental in achieving high enantioselectivity in various chemical transformations chinesechemsoc.orgnih.gov. This article focuses exclusively on the applications of this compound within specific asymmetric reactions catalyzed by transition metals, as detailed in the provided outline.

This compound has demonstrated efficacy in combination with transition metals such as palladium, copper, and rhodium, facilitating precise enantiocontrol in several important organic reactions. The formation of well-defined chiral metal complexes with this compound is key to its ability to dictate the stereochemical outcome of these processes smolecule.com.

Alkene Carboamination Reactions for Heterocycle Formation

Palladium-catalyzed alkene carboamination reactions offer a powerful method for the synthesis of enantiomerically enriched nitrogen heterocycles. This compound, frequently used in conjunction with Pd₂(dba)₃, has been shown to be effective in the asymmetric synthesis of various cyclic amines, including tetrahydroquinolines, tetrahydroquinoxalines, and tetrahydroisoquinolines thieme-connect.comrsc.orgnih.gov. This catalytic system enables the simultaneous formation of a C–N bond, a C–C bond, and a stereocenter in a single step rsc.org.

Research indicates that this methodology can lead to the formation of heterocycles featuring quaternary carbon stereocenters with high levels of asymmetric induction rsc.orgnih.gov. The reactions typically involve the coupling of aniline derivatives containing pendant alkenes with aryl or alkenyl halides rsc.org. Studies have explored the influence of substrate characteristics, such as the electron-withdrawing nature of substituents on the N-aryl group, on the degree of asymmetric induction mdpi.com. While electron-withdrawing groups can enhance asymmetric induction, they may also reduce chemical yield, a challenge that can sometimes be mitigated through optimization of the reaction temperature mdpi.com.

Furthermore, this compound has been applied in the synthesis of cyclic sulfamides through palladium-catalyzed alkene carboamination reactions involving N-allyl sulfamides and aryl or alkenyl bromides, achieving high enantiomeric ratios (up to 95:5 er) nih.govnih.gov. Deuterium labeling experiments suggest that these reactions proceed via a syn-aminopalladation pathway of the alkene, emphasizing the importance of controlling this stereochemical step for high enantioselectivity nih.govnih.gov.

Substrate TypeElectrophilePalladium SourceLigand LoadingConditionsProduct TypeYield (%)ee (%) / erRef.
Aniline derivative w/ alkeneAryl/Alkenyl HalidePd₂(dba)₃6 mol%Toluene or Xylenes, 90-125 °C, 12-14 hTetrahydroquinolines, Tetrahydroquinoxalines, TetrahydroisoquinolinesGood to ExcellentHigh levels rsc.orgnih.gov
N-allyl sulfamideAryl/Alkenyl BromidePd₂(dba)₃5 mol%Xylenes, 120 °C, 18 h (with NaOᵗBu)Cyclic SulfamidesGoodUp to 95:5 er nih.govnih.gov
N-allyl urea derivative1-bromo-4-tert-butylbenzeneNot specifiedNot specifiedXylenes, 120 °CCyclic Urea derivative81-8786-92 mdpi.com

Copper-Catalyzed Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition is a foundational reaction for forming carbon-carbon bonds. While copper-catalyzed conjugate additions have been extensively explored with various chiral ligands nih.govresearchgate.netacs.org, detailed studies focusing specifically on this compound in this context are not as prominent in the provided search results. One report mentions its use in a copper-catalyzed asymmetric conjugate addition of diethylzinc to α,β-unsaturated imines derived from amino acids sigmaaldrich.com. However, comprehensive data on yields and enantioselectivities for a range of substrates in conjugate addition reactions catalyzed by this compound/Copper complexes are not extensively presented in the available snippets.

Rhodium-Catalyzed Asymmetric Hydroacylation

Rhodium-catalyzed hydroacylation offers an efficient and atom-economic method for synthesizing ketones from alkenes and aldehydes thieme-connect.com. While intermolecular hydroacylation of terminal olefins typically yields linear products or mixtures, the use of directing groups can favor the desired branched products escholarship.org. (R)-Siphos-PE, the enantiomer of this compound, has been identified as an effective ligand in rhodium-catalyzed intermolecular asymmetric hydroacylation reactions thieme-connect.comcapes.gov.brscholaris.ca.

Specifically, (R)-Siphos-PE has been employed in the hydroacylation between salicylaldehydes and homoallylic sulfides, substrates that incorporate a directing group thieme-connect.comcapes.gov.br. This reaction, catalyzed by a rhodium complex such as [Rh(cod)Cl]₂ in the presence of (R)-Siphos-PE, affords α-branched ketones with high levels of both regio- and enantioselectivity (up to 97% ee) thieme-connect.comcapes.gov.br. The presence of the coordinating sulfur atom in the olefin substrate is critical for achieving high regioselectivity and reactivity thieme-connect.com. This methodology has also been successfully applied to the asymmetric intermolecular hydroacylation of 1,2-disubstituted olefins capes.gov.br.

AldehydeAlkene (Homoallylic Sulfide)Rhodium SourceLigand LoadingConditionsProduct TypeYield (%)Regioselectivity (branched/linear)ee (%)Ref.
SalicylaldehydeHomoallylic sulfide[Rh(cod)Cl]₂5 mol%CH₂Cl₂, K₃PO₄, 30-40 °C, 18-30 hα-branched ketone90-97>20:184-93 thieme-connect.comcapes.gov.br
Salicylaldehyde1,2-disubstituted olefin[Rh(cod)Cl]₂Not specifiedNot specifiedBranched ketoneNot specifiedNot specifiedHigh capes.gov.br

Rhodium-Catalyzed Asymmetric Hydroformylation

Rhodium-catalyzed asymmetric hydroformylation is a significant transformation that converts alkenes into chiral aldehydes. This compound has been explored as a ligand in the rhodium(I)-catalyzed asymmetric hydroformylation of vinyl arenes nankai.edu.cn. Studies using spiro monophosphoramidite ligands, including the Siphos derivative SIPHOS-iPr, have shown that excellent yields (up to 99%) and high regioselectivities (up to 97%) for the hydroformylation products can be achieved nankai.edu.cn. However, the enantioselectivities observed in this particular study with SIPHOS-iPr were moderate (up to 44% ee) nankai.edu.cn. This suggests that while Siphos-type ligands can be effective in terms of catalytic activity and regioselectivity in rhodium-catalyzed hydroformylation, further optimization of the ligand structure or reaction conditions may be necessary to attain higher levels of enantioselectivity.

SubstrateRhodium SourceLigandConditionsProduct TypeYield (%)Regioselectivityee (%)Ref.
Vinyl arenesRh(I) complexSIPHOS-iPrNot specifiedAldehydesUp to 99Up to 97%Up to 44 nankai.edu.cn

Mechanistic Investigations and Theoretical Studies of S Siphos Catalysis

Elucidation of Catalytic Cycles and Stereoselectivity-Determining Steps

Detailed studies have focused on mapping the pathways of reactions catalyzed by metal complexes incorporating (S)-Siphos ligands. These investigations aim to identify key intermediates and the specific steps within the catalytic cycle that dictate the stereochemical outcome.

Detailed Reaction Mechanism Studies via Experimental and Computational Methods

Experimental techniques, such as X-ray crystallography, have been used to determine the structure of active catalyst species. For instance, the structure of a Rh/(S)-SIPHOS-Me catalyst was determined to be [Rh(COD)(this compound-Me)2]+, clarifying the configuration of the complex in Rh-catalyzed asymmetric hydrogenation. researchgate.netacs.orgnih.gov

Computational methods, particularly Density Functional Theory (DFT), play a significant role in complementing experimental findings. DFT calculations can model proposed intermediates and transition states, providing insights into reaction pathways and energy barriers. nsf.govresearchgate.net These studies can help identify the rate-determining step and the enantio-determining step within a catalytic cycle. For example, in the Pd-catalyzed asymmetric carboamination of N-allylureas with aryl halides using this compound-PE, computational studies, supported by experimental evidence, suggest that the C-C bond-forming reductive elimination step may be the enantio-determining step, contrasting with other related carboamination reactions where alkene aminopalladation is the stereocontrol step. nih.govumich.eduumich.edu In Rh-catalyzed asymmetric hydrogenation using monodentate phosphoramidite (B1245037) ligands like this compound, kinetic studies and computational analysis have indicated that oxidative cyclization can be the rate-determining step, and the conformational flexibility of the transition states with monodentate ligands can influence enantioselectivity. nsf.govpitt.edu

A plausible catalytic cycle for the Pd-catalyzed asymmetric carboamination with this compound-PE has been depicted, involving oxidative addition of the aryl/alkenyl halide to Pd(0), followed by aminopalladation of the alkene and subsequent syn-insertion. The cycle is completed by reductive elimination, which forms the product and regenerates the catalyst. rsc.org

Insights into Chiral Induction Mechanisms

Chiral induction in this compound catalyzed reactions is primarily attributed to the steric and electronic environment created by the chiral spirobiindane backbone and the phosphoramidite moiety of the ligand around the metal center. iupac.org The rigid spiro structure of the ligand limits the conformational flexibility of the metal complex, leading to a well-defined chiral pocket that influences the approach of the prochiral substrate. nankai.edu.cn

In Rh-catalyzed asymmetric hydrogenation, the specific arrangement of the this compound ligand around the rhodium center in the active catalyst complex, as revealed by X-ray analysis, helps to explain the observed high enantioselectivities. researchgate.netacs.orgnih.gov The interaction between the substrate and the chiral ligand in the transition state of the stereodetermining step is key to controlling which enantiomer of the product is preferentially formed.

Studies on Pd-catalyzed carboamination reactions have shown that the level of asymmetric induction can be influenced by the substituents on the substrate, suggesting specific interactions between the substrate and the chiral catalyst in the enantio-determining transition state. nih.govmdpi.com The addition of water has also been observed to significantly improve enantioselectivity in some Pd/(S)-Siphos-PE catalyzed reactions, highlighting the subtle environmental factors that can impact chiral induction. nih.govmdpi.com The difference in absolute stereochemistry observed in reactions of different substrates catalyzed by the same this compound-PE ligand suggests that the enantio-determining step can change depending on the substrate, further emphasizing the complex nature of chiral induction. umich.edu

Kinetic Analyses of this compound-Catalyzed Reactions

Kinetic studies provide valuable information about the rate law of a reaction, which can offer clues about the mechanism and the rate-limiting step.

Determination of Reaction Order with Respect to Substrate and Catalyst

Kinetic studies on Rh-catalyzed asymmetric hydrogenation using SIPHOS ligands have shown that the reaction is typically zero order in the concentration of the substrate (e.g., dehydroamino acid derivatives) and first order in the concentration of the rhodium catalyst and hydrogen pressure. researchgate.netacs.orgresearchgate.netnih.gov This suggests that the substrate binding or conversion step after the formation of the active catalyst is not the rate-limiting step under the conditions studied.

For other reactions, such as copper-catalyzed hydroamination, initial rate experiments have shown zero-order kinetics in the substrate and amine electrophile, indicating that catalyst regeneration might be the turnover-limiting step. acs.org While this specific example is not this compound catalyzed, it illustrates the type of information gained from reaction order determination. For this compound catalyzed reactions, determining the reaction order helps to understand the relative rates of steps within the catalytic cycle.

Influence of Ligand-to-Metal Ratio on Reaction Rates and Selectivity

The ratio of the chiral ligand to the metal center in the catalyst can significantly impact both the reaction rate and the enantioselectivity. Studies on Rh-catalyzed hydrogenation with SIPHOS ligands have shown that the rate of hydrogenation decreased when the Rh/ligand ratio changed from 1:1 to 1:4. researchgate.netacs.orgresearchgate.net This suggests that the presence of excess ligand can potentially inhibit the reaction, possibly by forming less active or inactive bis-ligand complexes, although the active species in some Rh/monodentate phosphoramidite systems can indeed be a bis-ligand complex like [Rh(COD)(this compound-Me)2]+. researchgate.netacs.orgnih.gov

In some cases, changing the ligand-to-(S)-Siphos-PE ratio has been found to have little effect on the enantioselectivity, even if the calculated activation energies for complexes with different ligand coordination numbers varied. pitt.edu This indicates that while the ligand ratio can affect the concentration of the active species and thus the rate, it may not always alter the pathway or transition state that determines the enantiomeric outcome.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, primarily DFT, are indispensable tools for investigating the mechanisms and origins of stereoselectivity in this compound catalyzed reactions. researchgate.netrsc.orgnsf.gov These methods allow researchers to:

Model catalyst structures and intermediates: Computational studies can provide detailed structural information about proposed intermediates and transition states that may be difficult to characterize experimentally.

Calculate energy profiles: By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can map out the reaction pathway and identify the rate-determining and enantio-determining steps. nsf.govresearchgate.net

Analyze transition states: DFT can provide insights into the geometry and interactions within the transition state that lead to the preferential formation of one enantiomer over the other, helping to rationalize observed enantioselectivities. nsf.gov

Predict the effect of ligand modifications: Computational studies can be used to evaluate the potential impact of structural modifications to the this compound ligand on catalytic activity and selectivity before undertaking experimental synthesis and testing. nsf.gov

Elucidate chiral induction mechanisms: By analyzing the non-covalent interactions and steric clashes in the transition states, computational methods can provide a detailed understanding of how the chiral ligand communicates its handedness to the reacting substrate. nsf.gov

Computational studies have been used in conjunction with experimental work to elucidate the mechanism of the asymmetric Pauson-Khand reaction catalyzed by Rh(I) with monodentate ligands like this compound, revealing the influence of ligand flexibility on enantioselectivity. nsf.gov They have also been applied to understand the mechanism of intramolecular hydroamination reactions catalyzed by chiral NHC-iridium complexes, providing valuable insights into the mode of action. researchgate.netrsc.org While not exclusively focused on this compound, these examples demonstrate the broader application of computational methods in understanding catalysis with chiral ligands featuring spiro backbones.

Density Functional Theory (DFT) Calculations for Transition States and Energetics

DFT calculations are widely used to study the potential energy surface of catalytic reactions, allowing for the identification and characterization of transition states and intermediates. By calculating the energies of these species, researchers can determine the most favorable reaction pathways and the energy barriers associated with each step pitt.eduescholarship.orgresearchgate.net. In the context of asymmetric catalysis with this compound, DFT is instrumental in understanding how the chiral ligand influences the energy and structure of the enantioselectivity-determining transition state acs.orgpitt.edunsf.gov.

For example, DFT calculations have been applied to study the Rh-catalyzed asymmetric hydrogenation of enamides using SIPHOS ligands. These studies have helped to clarify the configuration of the active catalyst species, such as [Rh(COD)(this compound-Me)₂]⁺, and understand the kinetic profile of the reaction researchgate.netacs.org. While specific detailed energy profiles for this compound catalyzed reactions were not extensively detailed across multiple reaction types in the search results, the general application of DFT in this area involves:

Locating and characterizing transition states: Identifying the geometry and energy of the highest energy point along the reaction pathway, which dictates the reaction rate pitt.eduresearchgate.net.

Calculating reaction and activation energies: Determining the energy difference between reactants and products (reaction energy) and between reactants and the transition state (activation energy) pitt.eduescholarship.org. These values help predict the feasibility and rate of a reaction step.

Analyzing competing transition states: Comparing the energies of transition states leading to different enantiomers to understand the origin of enantioselectivity. Lower energy transition states correspond to the formation of the major product acs.orgpitt.edunsf.gov.

Studies involving related monodentate phosphoramidite ligands, such as (S)-MonoPhos, in Rh(I)-catalyzed reactions have utilized DFT to reveal the influence of the ligand on reactivity and selectivity by examining the conformational flexibility and steric interactions in transition states pitt.edunsf.gov. This approach is directly applicable to understanding this compound catalysis due to the structural similarities and shared application in asymmetric transformations chinesechemsoc.org.

Below is a conceptual representation of how DFT might be used to compare competing transition states in an enantioselective reaction:

Transition State Leading to (S)-ProductRelative Free Energy (kcal/mol)
TS-(S)-10.0
TS-(S)-21.2
Transition State Leading to (R)-ProductRelative Free Energy (kcal/mol)
TS-(R)-12.5
TS-(R)-23.8

In Silico Modeling of Ligand-Substrate and Ligand-Metal Interactions

In silico modeling, encompassing various computational techniques beyond strict DFT reaction path calculations, is employed to study the interactions between the this compound ligand, the metal center, and the substrate nih.govoup.commdpi.comresearchgate.netresearchgate.net. These interactions are fundamental to understanding how the chiral environment created by the ligand influences the binding and orientation of the substrate, ultimately controlling the stereochemical outcome smolecule.comnih.gov.

Key aspects investigated through in silico modeling include:

Ligand-Metal Interactions: Studying the nature and strength of the bond between this compound and the transition metal (e.g., Rh, Pd) smolecule.commdpi.com. This includes analyzing the electronic and steric properties of the ligand and how they affect the coordination environment around the metal center acs.org. In silico methods can help determine preferred coordination geometries and the stability of catalyst complexes acs.org.

Ligand-Substrate Interactions: Modeling how the substrate approaches and interacts with the metal-ligand complex pitt.edu. This involves analyzing non-covalent interactions such as van der Waals forces, π-π stacking, and hydrogen bonding between the ligand framework (specifically the chiral spirobiindane backbone and substituents) and the substrate pitt.edunsf.gov. These interactions play a critical role in directing the substrate's approach to the reactive site and stabilizing one transition state over another, leading to enantioselectivity pitt.edunsf.gov.

Conformational Analysis: Investigating the flexibility of the ligand and the catalyst-substrate complex to identify low-energy conformations that are relevant to the catalytic cycle and the enantio-determining step researchgate.netnsf.gov. Conformational flexibility can significantly impact selectivity nsf.gov.

In silico modeling techniques used in this context can include:

Molecular Mechanics (MM): A less computationally expensive method suitable for exploring the conformational space of larger systems mdpi.com.

Molecular Dynamics (MD) Simulations: Simulating the time evolution of the system to understand the dynamic behavior of the ligand, metal, and substrate and how they interact nih.govmdpi.com.

Docking Studies: Predicting the preferred binding modes of the substrate to the catalyst complex researchgate.net.

Studies on related phosphoramidite ligands highlight the importance of ligand-substrate steric interactions and distortion energies in computed transition states for rationalizing enantioselectivity pitt.edunsf.gov. While specific detailed in silico modeling data solely focused on this compound interactions were not extensively provided in the search results, the general principles and methods described are directly applicable to understanding the behavior of this compound in asymmetric catalysis. The unique spirobiindane structure of this compound provides a specific chiral environment whose interactions with various substrates can be effectively studied using these computational techniques chinesechemsoc.org.

Below is a conceptual representation of parameters that might be analyzed in in silico modeling of ligand-substrate interactions:

Interaction TypeDescriptionRelevance to Selectivity
Steric RepulsionExclusion volume interactions between ligand and substrate atoms.Can disfavor approach pathways leading to undesired product.
Van der Waals AttractionNon-covalent attractive forces between ligand and substrate.Can stabilize favorable binding orientations.
π-π StackingInteractions between aromatic rings in the ligand and substrate.Can influence orientation and proximity.
Hydrogen BondingFormation of hydrogen bonds between polar groups on the ligand and substrate.Can provide specific directional interactions.

Structure Activity Relationship Sar Studies of S Siphos Ligands

Correlation of Ligand Structural Modifications with Catalytic Performance

The catalytic performance of (S)-Siphos ligands, including reactivity, selectivity, and enantioselectivity, is highly dependent on subtle variations in their molecular structure. Investigations have focused on modifications to the N-alkyl groups and the electronic properties of substituents on the spirobiindane backbone. nih.goviupac.orgresearchgate.net

Impact of N-Alkyl Group Stereoelectronics on Enantioselectivity

The nature and size of the alkyl groups attached to the nitrogen atom in this compound phosphoramidites play a significant role in determining the enantioselectivity of asymmetric catalytic reactions. Studies in rhodium-catalyzed asymmetric hydrogenation of functionalized olefins have shown that the SIPHOS ligand with smaller alkyl groups on the nitrogen atom generally affords higher enantioselectivity. nih.govresearchgate.net This suggests that the steric and potentially stereoelectronic profile of the N-alkyl substituents can influence the approach of the substrate to the metal center within the chiral environment created by the ligand, thereby affecting the enantiodetermining step.

For example, in the asymmetric hydrogenation of α-dehydroamino esters and enamides catalyzed by rhodium complexes, variations in the N-alkyl groups of SIPHOS ligands have been explored. While specific quantitative data comparing a wide range of N-alkyl groups in a single study is not extensively detailed in the provided snippets, the general trend indicates that smaller substituents are often preferred for achieving higher enantiomeric excesses. nih.govresearchgate.net This highlights the importance of optimizing the steric bulk and electronic distribution around the nitrogen atom to fine-tune the ligand-substrate interactions.

Influence of Electronic Effects of Ligand Substituents on Reactivity and Selectivity

The electronic properties of substituents on the spirobiindane backbone of SIPHOS ligands can also impact catalytic performance, although their effect might be less pronounced compared to steric factors in some cases. iupac.org Studies on spiro monophosphoramidite SIPHOS ligands in rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino esters and enamides indicated that substituents on the rings of the spirobiindane backbone had a relatively weak electronic effect. iupac.org For instance, 4,4'-disubstituted SIPHOS ligands with bromo or phenyl groups showed similar enantioselectivity to the parent SIPHOS ligand, while a 4,4'-dimethoxy substituent led to slightly lower enantioselectivities in the hydrogenation of some substrates. iupac.orgresearchgate.net This suggests that electron-donating groups at these positions might decrease the level of asymmetric induction in certain hydrogenations. iupac.org

In contrast, studies on spiro phosphonite ligands, a related class of spirobiindane-based ligands, revealed a more manifest electronic effect. iupac.orgresearchgate.netresearchgate.net Electron-withdrawing substituents on the P-phenyl ring of these phosphonite ligands dramatically decreased both the reactivity and enantioselectivity in rhodium-catalyzed asymmetric hydrogenation. researchgate.netresearchgate.net This indicates that the electronic environment around the phosphorus atom, influenced by substituents, can significantly affect the catalytic activity and stereocontrol, particularly in phosphonite systems.

While the electronic effects on the spirobiindane backbone of phosphoramidite (B1245037) SIPHOS ligands might be subtle in some reactions, the interplay between electronic and steric factors across the entire ligand structure is crucial for optimizing catalytic outcomes.

Investigation of Non-Linear Effects in Asymmetric Catalysis with this compound

Non-linear effects (NLEs) in asymmetric catalysis occur when the enantiomeric excess of the product does not correlate linearly with the enantiomeric excess of the chiral ligand. nih.gov Investigations into asymmetric hydrogenation reactions catalyzed by rhodium complexes with SIPHOS ligands have observed positive non-linear effects. nih.govresearchgate.netcolab.ws A positive NLE indicates that the enantioselectivity of the reaction is higher than would be expected based on a linear relationship between ligand and product enantiopurity. nih.gov

The observation of a positive non-linear effect with this compound suggests the formation of highly enantioselective catalytic species, potentially involving aggregation or cooperative effects between ligand molecules or metal-ligand complexes. nih.gov This phenomenon can provide valuable insights into the nature of the catalytically active species and the mechanism of asymmetric induction. Understanding the origin of NLEs can aid in the rational design of more efficient catalysts, as it may indicate that using enantiopure ligand is not strictly necessary to achieve high enantioselectivity, or it could point towards the formation of superior homochiral catalytic aggregates.

Design Principles for Optimizing this compound Ligand Scaffolds

The design of effective chiral ligands like this compound is guided by principles aimed at creating a well-defined and rigid chiral environment around the metal center. chinesechemsoc.orgoup.comCurrent time information in Butte County, US. The spirobiindane backbone of SIPHOS ligands is considered a privileged scaffold in asymmetric catalysis due to its inherent rigidity and axial chirality. chinesechemsoc.orgoup.com This rigid structure minimizes conformational flexibility, which is beneficial for predictable asymmetric induction. iupac.orgCurrent time information in Butte County, US.

Key design principles for optimizing this compound ligand scaffolds include:

Rigidity of the Backbone: The spirobiindane core provides a rigid framework that helps to fix the orientation of the ligating phosphorus atom and the N-alkyl groups, creating a defined chiral pocket. chinesechemsoc.orgoup.comCurrent time information in Butte County, US.

Tunability: The spirobiindane scaffold allows for the introduction of substituents at various positions, enabling the tuning of both steric and electronic properties of the ligand. chinesechemsoc.orgiupac.org This tunability is essential for optimizing the ligand for specific catalytic transformations and substrates.

Control of Stereochemistry: The synthesis of enantiomerically pure spirobiindane-7,7'-diol, the precursor to many SIPHOS ligands, is crucial for obtaining enantiopure ligands and achieving high enantioselectivities in asymmetric catalysis. nih.govresearchgate.netiupac.orgresearchgate.net

Modification of N-Alkyl Groups: As highlighted by SAR studies, varying the N-alkyl substituents is a key strategy to modulate the steric and electronic environment around the phosphorus center and influence enantioselectivity. nih.govresearchgate.net

Investigation of Electronic Effects: While the electronic effect of substituents on the spirobiindane backbone might be less pronounced in some cases, strategically placed electron-donating or withdrawing groups can still influence reactivity and selectivity, particularly in related spiro phosphorus ligands. iupac.orgresearchgate.netresearchgate.net

Advanced Analytical Methodologies Employed in S Siphos Research

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of both the chiral ligand itself and the products of the asymmetric reactions it catalyzes is of paramount importance. Chiral chromatography is the cornerstone technique for this purpose, achieving separation of enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). bgb-analytik.com This interaction forms temporary, diastereomeric complexes with different binding strengths, leading to different retention times and thus separation. bgb-analytik.com

While less common for non-volatile phosphoramidate (B1195095) ligands like (S)-Siphos, chiral Gas Chromatography (GC) is a powerful technique for the analysis of volatile chiral compounds. The principle relies on a chiral stationary phase (CSP) coated onto the inner wall of a capillary column. azom.com Enantiomers of a volatile analyte interact differently with the CSP, resulting in separation. azom.com

Derivatized cyclodextrins are among the most popular and effective CSPs for GC. gcms.czresearchgate.net These macrocyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on the exterior, a wide range of selectivities can be achieved for various classes of compounds. gcms.czresearchgate.net Although direct analysis of this compound via GC is not typical due to its low volatility, the technique is highly relevant for analyzing volatile chiral products formed in reactions catalyzed by this compound-metal complexes. For such analyses, a derivatization step might be necessary to convert non-volatile products into more volatile forms suitable for GC analysis.

Table 1: Representative Chiral Stationary Phases for Gas Chromatography

Stationary Phase Type Common Selector Typical Applications
Cyclodextrin-based Derivatized α-, β-, γ-Cyclodextrins Essential oils, flavors, pharmaceuticals, volatile chiral products
Amino Acid Derivatives Chirasil-Val Derivatized amino acids, chiral amines
Metal Chelate Complexes Chiral transition metal complexes Versatile for various chiral compounds

High-Performance Liquid Chromatography (HPLC) is the preeminent and most widely used method for determining the enantiomeric excess of chiral ligands like this compound and the non-volatile products derived from its catalytic applications. uma.es The technique employs a column packed with a chiral stationary phase, and a liquid mobile phase transports the sample through the column. uma.eshplc.eu

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are exceptionally versatile and widely used. bgb-analytik.comhplc.eu Columns such as Chiralcel® and Chiralpak® series are staples in asymmetric synthesis research. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects within the chiral grooves of the polysaccharide polymer. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. rsc.org Due to the oxidizable nature of phosphine (B1218219) ligands, analytical methods may incorporate reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) into the mobile phase to prevent on-column degradation and ensure robust and reproducible results. nih.gov

Table 2: Example HPLC Conditions for Chiral Phosphine Ligand Analysis

Analyte Type Chiral Column Example Mobile Phase Flow Rate (mL/min) Detection (nm)
Bicyclic γ-lactone Chiralcel OD-H Hexanes:iPrOH = 95:05 0.5 210
Tricyclic γ-lactone Chiralpak IA Hexanes:iPrOH = 95:05 0.5 230
1-Indanol ChromegaChiral CCS Not specified Not specified Not specified

Data derived from examples of chiral separations. hplc.eursc.org

Spectroscopic Techniques for Reaction Monitoring and Product Analysis

In-situ spectroscopic techniques are invaluable for monitoring reaction kinetics, observing the formation and consumption of species in real-time, and analyzing the final product structure. researchgate.net These methods provide a non-invasive window into the reaction vessel, offering mechanistic insights that are unobtainable from endpoint analysis alone.

For reactions involving this compound, techniques such as Fourier-transform infrared (FTIR) and UV-visible (UV-Vis) spectroscopy can be employed. researchgate.netnih.gov For instance, in a hydroformylation reaction, the characteristic C=O stretching frequencies of the aldehyde product and metal-carbonyl intermediates can be monitored by IR spectroscopy to track reaction progress. rsc.org Similarly, UV-Vis spectroscopy can follow changes in the electronic state of the metal catalyst (e.g., Palladium(0) to Palladium(II)) during a cross-coupling cycle. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is exceptionally powerful for studying phosphine ligands like this compound. It can be used to observe the coordination of the ligand to the metal center, identify different catalytic species in solution, and determine the purity of the final isolated products.

Mass Spectrometry for Identification of Intermediates and Products

Mass spectrometry (MS) is a critical tool for the identification of reaction components, including starting materials, products, and crucially, catalytic intermediates. purdue.edu Soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing the charged or polar intermediates common in palladium-catalyzed cross-coupling reactions, which frequently employ ligands like this compound. nsf.gov

In the context of a Suzuki-Miyaura or Buchwald-Hartwig coupling, ESI-MS can be used to intercept and characterize key species in the catalytic cycle. nsf.gov For example, researchers can identify the initial Pd(0)-ligand complex, the oxidative addition product (e.g., [Pd(II)(S-Siphos)(Aryl)(X)]), and subsequent intermediates. This information is vital for elucidating the reaction mechanism and understanding how the structure of the this compound ligand influences the efficiency and selectivity of the catalytic process.

Table 3: Application of Mass Spectrometry in Catalysis Research

Technique Ionization Method Information Obtained Relevance to this compound
GC-MS Electron Ionization (EI) Identification of volatile products Analysis of volatile products from catalysis
LC-MS Electrospray Ionization (ESI) Identification of non-volatile products and polar intermediates Characterization of catalytic cycle intermediates and final products
DESI-MS Desorption Electrospray Ionization Rapid screening of reactions and synthesis High-throughput screening of catalysts based on this compound

DESI-MS stands for Desorption Electrospray Ionization Mass Spectrometry. purdue.edu

Derivatization Strategies in Analytical Characterization

Derivatization is a chemical modification technique used to convert an analyte into a different species that is more suitable for a given analytical method. This strategy can be employed to enhance volatility for GC analysis, improve chromatographic separation, or increase detection sensitivity in HPLC. libretexts.org

For compounds that are not amenable to direct GC analysis, silylation is a common derivatization method. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens on alcohols, amines, or carboxylic acids with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. In the context of HPLC, derivatization can be used to introduce a chromophore or fluorophore into a molecule that lacks a strong UV-Vis or fluorescence signal. For example, reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with amines to produce a highly fluorescent derivative, enabling trace-level detection. researchgate.netresearchgate.net This could be applied to quantify chiral amine products from an asymmetric reaction catalyzed by a complex of this compound. Furthermore, derivatization with a chiral reagent can be used to determine the enantiomeric excess of a compound using a non-chiral column, as the resulting diastereomers have different physical properties and can be separated. nih.gov

Q & A

Q. How to conduct a rigorous literature review for (S)-Siphos-related mechanistic studies?

  • Methodological Answer : Use Boolean search strings in SciFinder: ("this compound" OR "chiral phosphine ligands") AND ("mechanistic study" OR "DFT"). Filter by publication date (post-2015) and impact factor (>3.0). Critically appraise studies for experimental rigor (e.g., control experiments, spectral validation) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing enantioselectivity data across multiple this compound variants?

  • Methodological Answer : Use ANOVA to compare ee values across ligand modifications. For non-linear relationships (e.g., electronic effects), apply multivariate regression with descriptors like σp_p (Hammett constants). Report confidence intervals (95% CI) and p-values <0.05 .

Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

  • Methodological Answer : Deposit raw NMR/HRMS files in repositories like Zenodo with DOI assignment. Use standardized metadata (e.g., MIACE guidelines for catalysis) and machine-readable formats (e.g., .cif for crystallography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.